molecular formula C13H14N4 B1482116 1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098057-25-9

1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1482116
CAS RN: 2098057-25-9
M. Wt: 226.28 g/mol
InChI Key: AQNZAEWLYJXZTM-UHFFFAOYSA-N
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Description

1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, also known as EMIP, is a heterocyclic compound with a pyrazole core and a pyridine side chain. It is a highly versatile compound that has been studied for its potential applications in the fields of medicinal chemistry, materials science, and organic synthesis. It has been used in a variety of synthetic pathways, including the synthesis of biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. In addition, EMIP has been explored as a potential catalyst in organic reactions and as a building block in the synthesis of polymeric materials.

Scientific Research Applications

Synthesis and Potential Anticancer Activity

Synthesis of Imidazo[1,2-b]pyrazole Derivatives : Research has led to the development of synthetic routes for imidazo[1,2-b]pyrazole derivatives, which are of interest due to their potential anticancer properties. A study by Temple et al. (1987) highlighted the synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, showing that these compounds can cause the accumulation of cells at mitosis, indicating their potential as mitotic inhibitors with antitumor activity. However, the target compounds in this study were found to be less active than the reference compounds, suggesting the need for further optimization (Temple, Rose, Comber, & Rener, 1987).

Chemical Transformations and Derivative Synthesis

Chemical Reactivity and Derivative Formation : The reactivity of cyanomethyl derivatives of imidazo[1,2-a]pyridine and related structures has been explored in studies like that by Kutrov, Kovalenko, and Volovenko (2008). Their work investigated the transformations of these derivatives through reactions such as nitration, bromination, azo coupling, and nitrosation, leading to the formation of compounds with potential biological activity. The study demonstrates the versatility of the imidazo[1,2-a]pyridine framework for further chemical modifications and the potential to develop new compounds with diverse biological activities (Kutrov, Kovalenko, & Volovenko, 2008).

Future Directions

For more detailed information, refer to the relevant papers . 🌟

Mechanism of Action

properties

IUPAC Name

1-ethyl-6-methyl-7-pyridin-4-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-3-16-8-9-17-13(16)12(10(2)15-17)11-4-6-14-7-5-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNZAEWLYJXZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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